3-Biphenylacetic acid, 5-pentoxy-

QSAR Lipophilicity NSAID Design

3-Biphenylacetic acid, 5-pentoxy- (CAS 61888-59-3), also known as 5-(pentyloxy)-1,1′-biphenyl-3-acetic acid, is a synthetic arylacetic acid derivative belonging to the 5-alkoxy-3-biphenylylacetic acid class. This series was originally explored as non-steroidal anti-inflammatory drug (NSAID) candidates, with activity evaluated in carrageenan-induced rat paw edema and other models.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 61888-59-3
Cat. No. B13939516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Biphenylacetic acid, 5-pentoxy-
CAS61888-59-3
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C19H22O3/c1-2-3-7-10-22-18-12-15(13-19(20)21)11-17(14-18)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,2-3,7,10,13H2,1H3,(H,20,21)
InChIKeyJNVPAMIKBRLTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Biphenylacetic acid, 5-pentoxy- (CAS 61888-59-3): A 5-Alkoxy-3-Biphenylylacetic Acid Series Member for Anti-inflammatory Research


3-Biphenylacetic acid, 5-pentoxy- (CAS 61888-59-3), also known as 5-(pentyloxy)-1,1′-biphenyl-3-acetic acid, is a synthetic arylacetic acid derivative belonging to the 5-alkoxy-3-biphenylylacetic acid class [1]. This series was originally explored as non-steroidal anti-inflammatory drug (NSAID) candidates, with activity evaluated in carrageenan-induced rat paw edema and other models [1]. The compound features a biphenyl scaffold with an acetic acid moiety at the 3-position and a five-carbon pentoxy chain at the 5-position, distinguishing it from other members of the series that bear different alkoxy chain lengths or halogen substitutions [1][2].

Series member for SAR studies
5-alkoxy-3-biphenylylacetic acid scaffold with published structure-activity relationships.
Defined 5-pentoxy chain
C5 straight-chain alkoxy substituent enables lipophilicity and permeability profiling.
Inflammation model research context
Originally evaluated in carrageenan-induced edema models; suited for mechanistic pathway studies.

Why Generic 3-Biphenylacetic acid, 5-pentoxy- Substitution Fails for Research Applications


Casual substitution among 5-alkoxy-3-biphenylylacetic acid analogs is unsupported by the established structure-activity relationships (SAR) of this series. The Tamura et al. papers demonstrate that anti-inflammatory potency, analgesic activity, and physicochemical properties are acutely sensitive to the nature of the 5-alkoxy substituent and the 4'-position of the biphenyl system [1][2]. A compound with a different alkoxy chain (e.g., methoxy, isobutoxy) or a halogen at the 4'-position (e.g., 4'-chloro-5-pentoxy-3-biphenylacetic acid) will exhibit a distinct pharmacological and pharmacokinetic profile that is not interchangeable with the 5-pentoxy, non-halogenated scaffold [2]. The quantitative COS- and QSAR-based models published for this series further confirm that electronic and steric parameters of the 5-substituent are critical activity determinants, rendering generic substitution scientifically indefensible without direct comparative data [3].

5-alkoxy shiftReplacing pentoxy with methoxy or isobutoxy may substantially alter lipophilicity and model-reported potency profiles.
4'-halogen mismatch4'-chloro analogs exhibit distinct activity and toxicity parameters per QSAR; non-halogenated scaffold cannot mimic them.
QSAR-defined sensitivityElectronic and steric substituent parameters critically determine activity; direct substitution without comparative data may confound results.

Quantitative Evidence for 3-Biphenylacetic acid, 5-pentoxy- (CAS 61888-59-3) Against Analogs


5-Pentoxy Substituent Confers a Distinct Lipophilicity Profile Compared to Shorter Alkoxy Analogs

The pentoxy chain at the 5-position of the biphenyl scaffold provides a calculated logP (ClogP) differential relative to methoxy and ethoxy analogs within the same series. Based on structural analysis, the ClogP of 3-biphenylacetic acid, 5-pentoxy- is estimated to be approximately 4.5–5.0, compared to ~3.0 for the 5-methoxy analog (DKA-9, CAS 61888-58-2) and ~3.5 for the 5-ethoxy derivative [1]. In the QSAR model developed by Gandhi and Bothara, lipophilicity was a key parameter, with higher logP values altering both membrane permeability and metabolic susceptibility [2]. This physicochemical divergence is a critical selection criterion when a research program requires a specific lipophilicity window for target engagement or blood-brain barrier penetration studies.

Lipophilicity vs. shorter alkoxy
Data to verify
ClogP ~4.5–5.0 (pentoxy) vs. ~3.0 (methoxy analog) and ~3.5 (ethoxy analog). Delta +1.5 to +2.0 over methoxy.
Defined lipophilicity window supports membrane permeability screening and blood-brain barrier research.
In silico estimate based on Hansch-Leo π parameters; experimental logP confirmation advised.
QSAR Lipophilicity NSAID Design

Absence of 4'-Chlorine Substituent Differentiates Target Compound from 4'-Chloro-5-pentoxy-3-biphenylacetic Acid (CAS 61888-64-0)

The target compound 3-biphenylacetic acid, 5-pentoxy- (CAS 61888-59-3) lacks the 4'-chloro substituent present in the closely related analog 4'-chloro-5-pentoxy-3-biphenylacetic acid (CAS 61888-64-0). In the Tamura et al. 1981 series, the presence of a 4'-chloro group in combination with a 5-methoxy substituent (compound 1, DKA-9) produced one of the most potent anti-inflammatory agents in the series, evaluated via carrageenan rat paw edema and acetic acid writhing assays [1]. The 1981 paper further demonstrated that 4',5-disubstitution patterns with halogens at the 4' position significantly modulate activity relative to compounds substituted only at the 5 position [1]. For the 5-pentoxy series, the absence of the 4'-chloro group in CAS 61888-59-3 is expected to reduce potency but may confer a distinct selectivity or toxicity profile, as QSAR models indicate that bulky, electron-withdrawing groups at the 4' position enhance anti-inflammatory activity but also impact toxicity parameters (r²=0.757 for toxicity QSAR model) [2].

4'-Cl absence vs. chloro analog
Reported
CAS 61888-59-3 lacks 4'-Cl; comparator CAS 61888-64-0 has 4'-Cl. Lead compound DKA-9 (5-methoxy, 4'-Cl) showed highest potency in 1981 study.
Supports halogen-free scaffold evaluation for toxicity endpoint profiling studies.
QSAR r²=0.757 links 4'-electron-withdrawing groups to toxicity; direct comparative in vivo data not available.
SAR Halogen Effects COX Selectivity

Class-Level Anti-inflammatory Activity Differentiated from Non-Biphenyl NSAIDs (Fenbufen/Felbinac)

While direct, head-to-head in vivo potency data for 3-biphenylacetic acid, 5-pentoxy- are not publicly available in digitized format, the compound belongs to the 5-alkoxy-3-biphenylylacetic acid class, which was specifically designed to improve upon the activity and safety profile of the simpler 4-biphenylacetic acid (felbinac) scaffold [1]. Felbinac, the active metabolite of fenbufen, inhibits COX-1 with an IC50 of 865.68 nM and COX-2 with an IC50 of 976 nM . The Tamura 1977 paper defines a series of 5-alkoxy-3-biphenylylacetic acids, with the 5-pentoxy member being a specific, defined chemical entity within that class [1]. The 3-biphenylyl position of the acetic acid moiety, combined with the 5-alkoxy substitution, represents a deliberate structural departure from the 4-biphenylacetic acid backbone of felbinac, and this positional isomerism is known to alter COX isoform selectivity and in vivo efficacy profiles [1][2].

Scaffold vs. 4-biphenylacetic acid
Class-level
3-biphenylyl scaffold with 5-alkoxy chain vs. felbinac (4-biphenylacetic acid). No direct head-to-head potency data available.
Positional isomerism may alter COX isoform selectivity and in vivo model response.
Class-level inference from Tamura series; individual compound validation required.
Anti-inflammatory Structural Class Mechanism

Best-Fit Application Scenarios for 3-Biphenylacetic acid, 5-pentoxy- (CAS 61888-59-3)


SAR Exploration of 5-Alkoxy Chain Length on Anti-inflammatory Potency and Lipophilicity

A medicinal chemistry program studying the impact of alkoxy chain length on biphenylylacetic acid scaffold activity requires a compound with a five-carbon pentoxy chain for systematic comparison. 3-Biphenylacetic acid, 5-pentoxy- serves as the C5 member of the homologous series (vs. methoxy, ethoxy, propoxy, butoxy, isobutoxy), enabling quantitative ClogP and activity trending across the series as outlined in the foundational Tamura 1977 paper [1]. Substituting a longer or branched alkoxy chain (e.g., heptyloxy or isopentyloxy) would confound the analysis, making this specific compound irreplaceable for the study design.

Non-Halogenated Biphenylylacetic Acid Comparator for Toxicity Profiling

Given the demonstrated toxicity contribution of electron-withdrawing 4'-substituents in the QSAR models by Gandhi and Bothara (r²=0.757 for toxicity prediction) [2], a research program focused on decoupling anti-inflammatory activity from halogen-associated toxicity requires a 5-alkoxy compound without 4'-halogen substitution. 3-Biphenylacetic acid, 5-pentoxy- fulfills this role precisely, offering a non-chlorinated scaffold for direct comparison with its 4'-chloro analog (CAS 61888-64-0) [3].

Physicochemical Property Reference Standard for 3-Biphenylylacetic Acid Derivatives

As a defined chemical entity within the 5-alkoxy-3-biphenylylacetic acid patent and publication landscape [1][3], this compound serves as a reference standard for analytical method development, solubility determination, and logP measurement within the biphenylylacetic acid chemical space. Its well-defined structure (C19H22O3, MW 298.38) and the availability of synthetic routes described in the Tamura series make it a suitable calibration point for HPLC retention time, mass spectrometry, and partition coefficient studies across the broader compound class.

Application
Selection Property
Validation Focus
Alkoxy chain SAR exploration
C5 straight-chain pentoxy member of homologous series
ClogP trending and inflammation model response across alkoxy lengths
Non-halogenated comparator for toxicity studies
Absence of 4'-chloro substituent; QSAR-informed scaffold
Toxicity endpoint profiling vs. 4'-chloro analog; model-safety context
Physicochemical reference standard
Defined chemical entity with published synthesis routes
HPLC retention, logP measurement, and method calibration for biphenylylacetic acid class
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